

Spectroscopic Analysis of 2,4,6-Trichlorophenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: *2,4,6-Trichlorophenylboronic acid*

Cat. No.: *B1301967*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2,4,6-trichlorophenylboronic acid** (CAS No. 73852-18-3). Due to the limited availability of published spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to assist researchers in their analytical endeavors.

Compound Overview

2,4,6-Trichlorophenylboronic acid is an organoboron compound that serves as a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of three electron-withdrawing chlorine atoms on the phenyl ring significantly influences its chemical reactivity and spectroscopic properties.

Table 1: Physicochemical Properties of **2,4,6-Trichlorophenylboronic Acid**

Property	Value	Reference
CAS Number	73852-18-3	[1][2]
Molecular Formula	C ₆ H ₄ BCl ₃ O ₂	[2]
Molecular Weight	225.26 g/mol	[2]
Melting Point	162-164 °C	[2]
Appearance	White to off-white crystalline powder	[1]

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2,4,6-trichlorophenylboronic acid**. These predictions are based on the analysis of similar arylboronic acids and the known effects of chloro-substituents on spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.3	Singlet	2H	B(OH) ₂
~ 7.7	Singlet	2H	Aromatic C-H

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~ 140	C-Cl
~ 135	C-B
~ 129	C-H

Note on NMR Data: The chemical shifts are approximate. The actual values can be influenced by solvent, concentration, and the presence of the corresponding boroxine anhydride. The $\text{B}(\text{OH})_2$ protons are exchangeable and may appear as a broad singlet or not be observed at all, depending on the solvent and water content.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
3400 - 3200	Broad, Strong	O-H stretch (hydrogen-bonded)
~ 1600	Medium	C=C aromatic ring stretch
~ 1450	Medium	C=C aromatic ring stretch
1380 - 1330	Strong	B-O stretch
1100 - 1000	Strong	C-Cl stretch
~ 860	Strong	C-H out-of-plane bend
~ 720	Medium	B-C stretch

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization, Negative Mode)

m/z	Ion Formation
223.9	$[\text{M}-\text{H}]^-$
224.9	$[\text{M}-\text{H}]^-$ (isotope peak)
225.9	$[\text{M}-\text{H}]^-$ (isotope peak)
226.9	$[\text{M}-\text{H}]^-$ (isotope peak)

Note on MS Data: The isotopic pattern of chlorine (^{35}Cl : $^{37}\text{Cl} \approx 3:1$) will result in a characteristic cluster of peaks for the molecular ion and its fragments. The $[\text{M}-\text{H}]^-$ ion is commonly observed for boronic acids in negative ion mode ESI.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques described.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **2,4,6-trichlorophenylboronic acid** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Thoroughly mix the sample by vortexing until the solid is completely dissolved.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (400 MHz Spectrometer):
 - ¹H NMR:
 - Pulse Program: Standard single pulse (zg30)
 - Number of Scans: 16-64 (adjust for desired signal-to-noise)
 - Relaxation Delay (d1): 1.0 s
 - Acquisition Time (aq): ~4 s
 - Spectral Width (sw): 20 ppm
 - ¹³C NMR:
 - Pulse Program: Proton-decoupled single pulse (zgpg30)
 - Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

- Relaxation Delay (d1): 2.0 s
- Acquisition Time (aq): ~1.5 s
- Spectral Width (sw): 220 ppm
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).
 - Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.
 - Record a background spectrum of the empty ATR accessory.
 - Place a small amount of the solid **2,4,6-trichlorophenylboronic acid** powder onto the ATR crystal.
 - Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
- Instrument Parameters (FT-IR Spectrometer):
 - Scan Range: 4000 - 400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 16-32

- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry Protocol

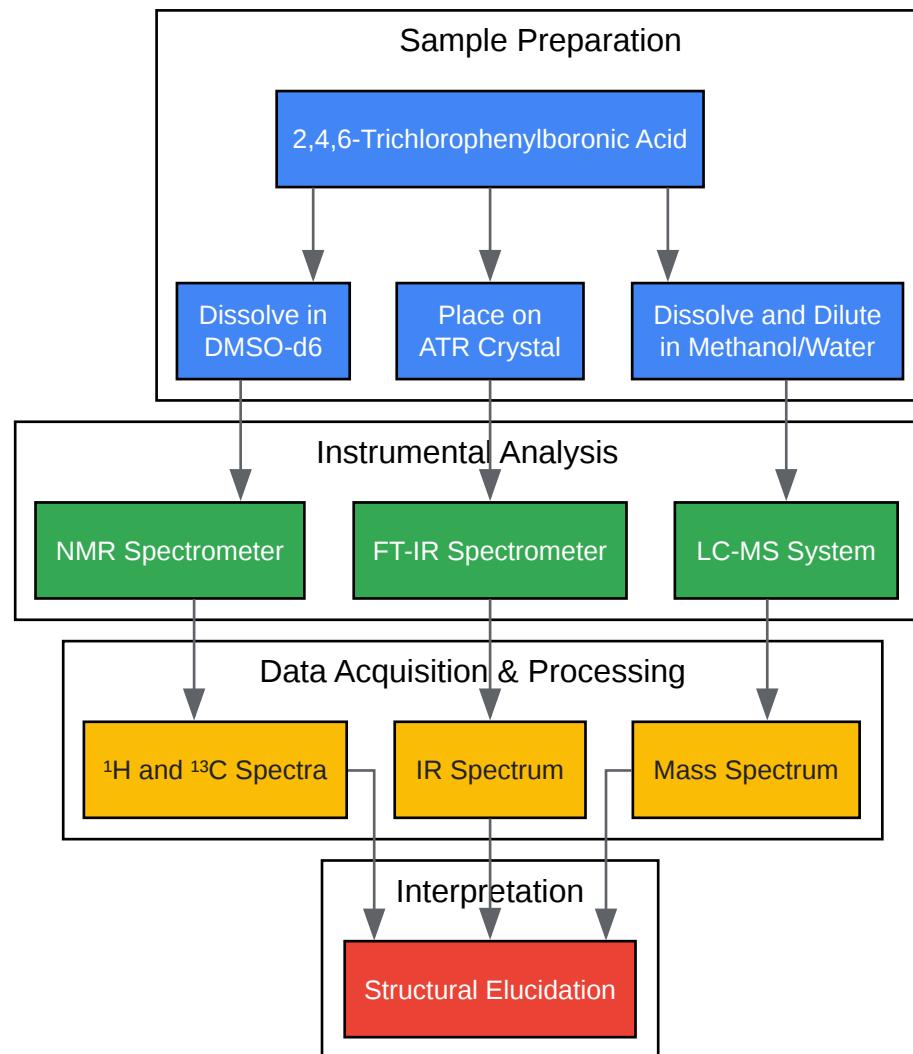
- Sample Preparation (LC-MS):
 - Prepare a stock solution of **2,4,6-trichlorophenylboronic acid** at a concentration of 1 mg/mL in methanol.
 - Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode).
 - Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
- Instrument Parameters (LC-ESI-MS):
 - Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
 - Mobile Phase A: Water + 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid
 - Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.
 - Flow Rate: 0.2-0.4 mL/min
 - Injection Volume: 1-5 µL
 - Mass Spectrometry (MS):
 - Ionization Mode: Electrospray Ionization (ESI), negative and/or positive mode

- Capillary Voltage: 3-4 kV
- Drying Gas Temperature: 300-350 °C
- Drying Gas Flow: 8-12 L/min
- Scan Range: m/z 50 - 500
- Data Processing:
 - Extract the mass spectrum from the total ion chromatogram at the retention time of the compound.
 - Analyze the isotopic pattern of the molecular ion to confirm the presence of three chlorine atoms.

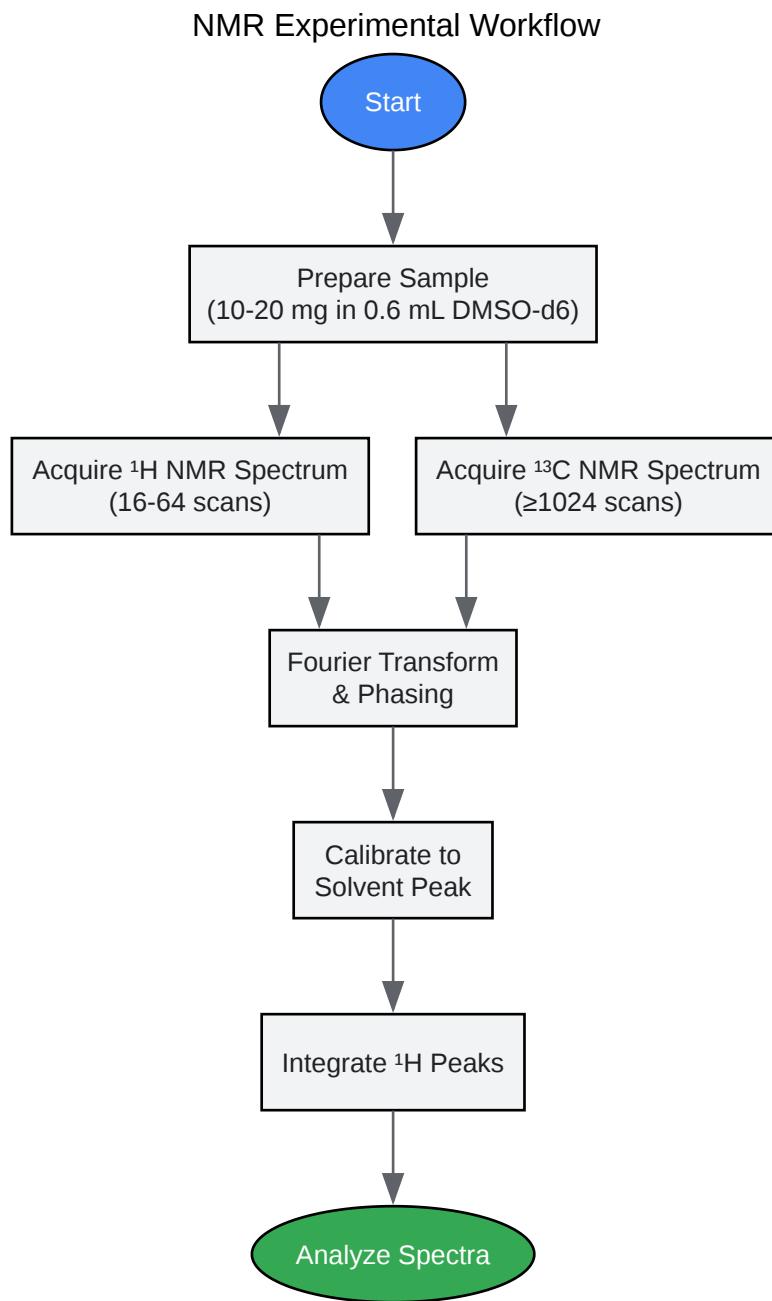
Visualized Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **2,4,6-trichlorophenylboronic acid**.

Overall Spectroscopic Analysis Workflow

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Caption: Overall workflow for the spectroscopic analysis of the target compound.



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Caption: Step-by-step workflow for NMR data acquisition and processing.

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